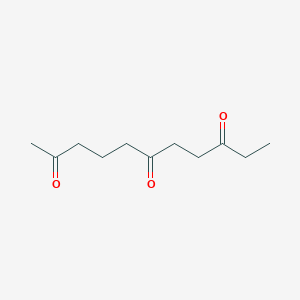
2,6,9-Undecanetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,9-Undecanetrione is an organic compound with the molecular formula C11H18O3 It is characterized by the presence of three ketone groups located at the 2nd, 6th, and 9th positions of an undecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,9-Undecanetrione typically involves the oxidation of undecane derivatives. One common method is the selective oxidation of 2,6,9-undecanetriol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction is usually carried out under controlled conditions to ensure the selective formation of the trione.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2,6,9-Undecanetrione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the trione to the corresponding triol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Carboxylic acids.
Reduction: 2,6,9-Undecanetriol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6,9-Undecanetrione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2,6,9-Undecanetrione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity and the alteration of metabolic pathways. The specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
2,4,6-Heptanetrione: Another trione with ketone groups at different positions.
2,5,8-Decanetrione: A similar compound with a different chain length and ketone positions.
Uniqueness: 2,6,9-Undecanetrione is unique due to its specific arrangement of ketone groups, which imparts distinct chemical reactivity and potential applications. Its longer chain length compared to other triones also influences its physical properties and solubility.
Properties
CAS No. |
78975-91-4 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
undecane-2,6,9-trione |
InChI |
InChI=1S/C11H18O3/c1-3-10(13)7-8-11(14)6-4-5-9(2)12/h3-8H2,1-2H3 |
InChI Key |
JLEDZGYMXMCQOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCC(=O)CCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















